molecular formula C12H10N2 B14505126 4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole CAS No. 63228-05-7

4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole

Cat. No.: B14505126
CAS No.: 63228-05-7
M. Wt: 182.22 g/mol
InChI Key: WNEIPXQZGQSOAQ-UHFFFAOYSA-N
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Description

4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole is a specialized pyrazole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. The pyrazole scaffold is recognized as a privileged structure in drug discovery, demonstrating a broad spectrum of biological activities . This compound is particularly valuable as a synthetic intermediate. Its terminal alkyne functional group makes it an ideal substrate for metal-catalyzed coupling reactions, such as the Click reaction, to create more complex molecular architectures . For instance, analogous ethynyl-pyrazole structures have been used in click chemistry with azides to generate novel thiazolyl-pyrazolyl-1,2,3-triazole derivatives, which have shown potential as antimicrobial agents . Researchers can leverage this compound to develop new chemical entities for screening against various biological targets. The structure combines the 1-phenyl-5-methyl-1H-pyrazole core, a common motif in pharmaceutical agents, with an ethynyl group at the 4-position, offering a handle for further structural diversification . Pyrazole derivatives are extensively studied and used in antimicrobial research, among other fields . Please note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63228-05-7

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

4-ethynyl-5-methyl-1-phenylpyrazole

InChI

InChI=1S/C12H10N2/c1-3-11-9-13-14(10(11)2)12-7-5-4-6-8-12/h1,4-9H,2H3

InChI Key

WNEIPXQZGQSOAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C#C

Origin of Product

United States

Synthetic Methodologies for 4 Ethynyl 5 Methyl 1 Phenyl 1h Pyrazole and Its Analogues

De Novo Synthesis Approaches to Pyrazole (B372694) Ring Formation

The foundational strategy for synthesizing substituted pyrazoles involves the construction of the heterocyclic ring from acyclic precursors. This approach offers a direct route to highly functionalized pyrazoles by carefully selecting the starting materials.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

One of the most powerful and versatile methods for pyrazole synthesis is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govmdpi.com This reaction typically involves the combination of a 1,3-dipole, such as a diazoalkane or a nitrile imine, with a dipolarophile, which is usually an alkyne or an alkene. nih.govrsc.orgtandfonline.com The reaction of diazo compounds with alkynes, for instance, can proceed smoothly upon heating, often under solvent-free conditions, to afford pyrazole products in high yields. rsc.org

For the synthesis of a 4-ethynyl-5-methyl-1-phenyl-1H-pyrazole analogue, a suitably substituted nitrile imine can be reacted with an alkyne surrogate. nih.gov The regioselectivity of the cycloaddition is a crucial aspect, and in many cases, it can be controlled to yield the desired isomer. nih.govrsc.org For example, the reaction of nitrile imines with α-bromocinnamaldehyde, acting as an alkyne equivalent, has been shown to produce 1,3,4,5-tetrasubstituted pyrazoles with complete regiochemical integrity. nih.gov

Dipole PrecursorDipolarophileProductReference
α-Chloro HydrazoneTrisubstituted Bromoalkene1,3,4,5-tetrasubstituted pyrazole nih.gov
Diazo compoundAlkyneSubstituted pyrazole rsc.org
SydnoneDimethyl acetylenedicarboxylate (B1228247) (DMAD)1-Arylpyrazole mdpi.com

Condensation Reactions

The condensation of hydrazines with 1,3-dicarbonyl compounds, a classic method known as the Knorr pyrazole synthesis, remains a primary and straightforward approach for creating the pyrazole ring. mdpi.comnih.govwikipedia.orgjk-sci.com This reaction involves the cyclocondensation of a hydrazine (B178648) derivative, which acts as a bidentate nucleophile, with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.comnih.gov The reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can potentially lead to a mixture of two regioisomers. mdpi.com

To synthesize a precursor for this compound, one could envision the condensation of phenylhydrazine (B124118) with a diketone bearing the precursors to the methyl and ethynyl (B1212043) groups. For instance, a 1,3-diketone with a methyl group at one terminus and a protected ethynyl equivalent at the other could be employed. The regioselectivity of the condensation can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

Hydrazine Derivative1,3-DielectrophileCatalyst/ConditionsProductReference
Phenylhydrazine1,3-DiketonesAcidic medium, N,N-dimethylacetamide1-Aryl-3,4,5-substituted pyrazoles nih.gov
Hydrazine derivativesα,β-Unsaturated carbonyl compoundsOxidation of intermediate pyrazolineSubstituted pyrazoles mdpi.comnih.gov
Hydrazinesβ-Enaminones-Substituted pyrazoles mdpi.com

Metal-Catalyzed Cyclization and Coupling Reactions

Modern synthetic methods have increasingly relied on metal catalysis to achieve efficient and selective formation of pyrazole rings. Various transition metals, including palladium, copper, and gold, have been employed to catalyze cyclization and coupling reactions that lead to pyrazole scaffolds. nih.govbeilstein-journals.orgmdpi.comacs.org

Palladium-catalyzed reactions, for example, have been developed for the synthesis of polysubstituted pyrazoles through the ring-opening of 2H-azirines with hydrazones. organic-chemistry.org This method provides a wide substrate scope for accessing complex pyrazole derivatives. organic-chemistry.org Another approach involves a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to furnish pyrazole derivatives. organic-chemistry.org

Coinage metals like gold and silver have also been utilized in the divergent synthesis of N-acyl pyrazoles from N-propargyl hydrazides. acs.orgacs.org Depending on the metal catalyst used, the reaction can be directed towards different heterocyclic products, showcasing the versatility of this approach. acs.orgacs.org Temperature-controlled, transition-metal-catalyst-free electrophilic cyclization of α,β-alkynic hydrazones also presents a green and efficient route to pyrazole derivatives. nih.govresearchgate.net

ReactantsCatalystKey TransformationProductReference
2H-Azirines, HydrazonesPd(OAc)₂Ring-opening and cyclizationPolysubstituted pyrazoles organic-chemistry.org
N-Propargyl hydrazidesSilver catalysis5-endo-dig azacyclizationN-Acyl pyrazoles acs.orgacs.org
α,β-Alkynic hydrazonesCuIElectrophilic cyclization4-Selenylpyrazoles mdpi.com

Introduction of Ethynyl and Phenyl Substituents via Functionalization

An alternative strategy to de novo synthesis is the functionalization of a pre-formed pyrazole ring. This approach is particularly useful when the desired substituents are difficult to introduce during the ring-forming step.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govlibretexts.org This reaction is exceptionally well-suited for introducing an ethynyl group onto a pyrazole ring. To achieve the synthesis of this compound, a 4-halo-5-methyl-1-phenyl-1H-pyrazole could be coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. researchgate.net

The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgresearchgate.net However, copper-free conditions have also been developed. nih.gov This reaction has been successfully used to synthesize 4-(phenylethynyl)pyrazoles from 4-iodopyrazoles. researchgate.net Furthermore, a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones provides a one-pot synthesis of substituted pyrazoles. researchgate.netnih.gov

Pyrazole SubstrateCoupling PartnerCatalyst SystemProductReference
4-IodopyrazolePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N4-(Phenylethynyl)pyrazole researchgate.net
N-Propargyl sulfonylhydrazonesAryl halidesPd(II)/Cu(I)Substituted pyrazoles researchgate.netnih.gov
Aryl triflatesPyrazole derivativesPd(dba)₂, tBuBrettPhosN-Arylpyrazoles acs.org

Copper-Catalyzed N-Alkynylation of Pyrazoles

While the Sonogashira reaction is ideal for C-alkynylation, copper-catalyzed reactions have been developed for the N-alkynylation of pyrazoles. dntb.gov.uaresearchgate.net This method allows for the direct introduction of an ethynyl group onto one of the nitrogen atoms of the pyrazole ring. A copper-catalyzed regioselective N-alkynylation of unsymmetrically substituted pyrazoles with terminal alkynes has been reported to proceed under aerobic conditions. dntb.gov.ua

In a related copper-catalyzed process, polysubstituted N-protected pyrazoles can be synthesized from aromatic α-halohydrazones and terminal alkynes. acs.orgnih.govorganic-chemistry.org This "umpolung" approach involves the in situ generation of azoalkenes, which then undergo a Michael addition with the alkyne, followed by cyclization to form the pyrazole ring. acs.orgnih.govorganic-chemistry.org

Pyrazole/PrecursorAlkyneCatalyst SystemProductReference
Unsymmetrically substituted pyrazolesTerminal alkynesCopper catalystN-Alkynyl pyrazoles dntb.gov.ua
Aromatic α-halohydrazonesTerminal alkynesCu(I)N-Protected polysubstituted pyrazoles acs.orgnih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

The synthesis of pyrazole derivatives, including this compound and its analogues, has been significantly advanced by the adoption of modern techniques that align with the principles of green chemistry. These methods, such as flow chemistry, microwave and ultrasound-assisted synthesis, and multi-component reactions, offer substantial improvements over traditional batch processing, including enhanced reaction rates, higher yields, improved safety profiles, and reduced environmental impact. rsc.org

Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch reactions. In this approach, reactants are continuously pumped through a network of tubes or microreactors where they mix and react. This technology provides precise control over reaction parameters like temperature, pressure, and residence time, leading to improved reproducibility, scalability, and safety. galchimia.com

Recent developments have demonstrated the utility of flow chemistry for the synthesis of pyrazole scaffolds. One notable method involves a two-stage process where an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate. This intermediate is then reacted with a hydrazine in a second stage to generate the final pyrazole product. galchimia.com This tandem approach is efficient, with the entire process from starting materials to the pyrazole product being completed in a short timeframe. galchimia.com

Another significant flow chemistry application is the transition metal-free synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles. nih.gov This process involves the reaction of terminal aryl alkynes with n-butyllithium, followed by coupling with acyl chlorides to generate ynone intermediates in situ. These ynones subsequently react with hydrazines to yield the pyrazole derivatives under mild conditions. nih.gov This methodology is particularly relevant for the synthesis of ethynyl-substituted pyrazoles.

ReactantsReagents & ConditionsProductYield (%)Residence TimeReference
Acetophenones, DMADMF, Hydrazine hydrate (B1144303)DMF, 170°C (Stage 1), 150°C (Stage 2)Substituted PyrazolesHigh~12 min galchimia.com
Terminal aryl alkynes, Acyl chlorides, Hydrazine derivativesn-BuLi, THF, 25°C3,5-disubstituted and 1,3,5-trisubstituted pyrazoles20-77%~70 min nih.gov
Vinylidene keto esters, Hydrazine derivativesNot specifiedPyrazole derivatives62-82%Not specified nih.gov

Microwave and Ultrasound Assisted Synthesis

The use of alternative energy sources like microwaves and ultrasound has become a cornerstone of green chemistry for synthesizing heterocyclic compounds, including pyrazoles. These techniques often lead to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgacs.org

Microwave-Assisted Synthesis Microwave irradiation accelerates chemical reactions through the direct interaction of electromagnetic waves with polar molecules, leading to rapid and uniform heating. This technology has been effectively used for synthesizing a wide array of pyrazole derivatives. rsc.org For instance, the condensation of chalcone (B49325) analogues with hydrazine hydrate can be efficiently carried out under microwave irradiation to produce pyrazoles in significantly less time than traditional refluxing. nih.gov In one study, pyrazolyl-substituted benzochroman-4-ones were synthesized in 5-7 minutes using a microwave reactor, whereas the same reaction under reflux conditions required 10-12 hours and resulted in lower yields. rsc.org This efficiency makes microwave-assisted organic reaction enhancement (MORE) a popular choice in modern synthetic chemistry. acs.org

Reaction TypeReactantsConditionsTimeYield (%)Reference
CyclocondensationChalcones, Hydrazine hydrateAcetic acid, Ethanol, MicrowaveNot specifiedNot specified nih.gov
CondensationPyrazole 4-carbaldehydes, AcetylnaphtholsPyrrolidine, Ethanol, 180W Microwave5–7 minGood rsc.org
Multi-componentAldehydes, Malononitrile, 3-methyl-1H-pyrazol-5(4H)-oneEthanol, Piperidine, MicrowaveNot specifiedNot specified nih.gov
CyclizationN'-substituted hydrazides, Anhydrous ZnCl2Ethanol, Microwave9–10 min79–92% acs.org

Ultrasound-Assisted Synthesis Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound-assisted synthesis is particularly valuable for processes requiring milder conditions than microwave irradiation. rsc.orgrsc.org The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine has been shown to be significantly enhanced under ultrasound irradiation, with high yields achieved in 75-90 minutes at 60°C. asianpubs.org Similarly, a sustainable, one-pot, two-step methodology for synthesizing pyrazoline derivatives from chalcones has been developed using ultrasound, highlighting its role in promoting environmentally friendly synthetic protocols. nih.gov

Reaction TypeReactantsConditionsTimeYield (%)Reference
Cyclizationα,β-unsaturated cyanoester, Phenyl hydrazineSodium ethoxide, Cu(I) catalyst, 60°C, Ultrasound75-90 minHigh asianpubs.org
One-pot, Two-stepChalcones, Ethyl acetoacetateUltrasound25 min48-82% nih.gov
Multi-componentHydrazine hydrate, Ethyl acetoacetate, Malononitrile, AldehydesCeO2/ZrO2 catalyst, Ethanol, RT, Ultrasonication15 minRemarkable nih.gov

Multi-Component Reactions (MCRs) for Pyrazole Derivatives

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all reactant molecules. nih.gov This approach is highly valued in medicinal and pharmaceutical chemistry for its pot, atom, and step economy (PASE), which aligns perfectly with the principles of green chemistry. nih.govmdpi.com

The synthesis of complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, is a prime example of the power of MCRs. nih.gov These compounds can be efficiently synthesized through a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govbeilstein-journals.org The reaction proceeds through a sequence of condensation, Michael addition, and cyclization steps, often in a one-pot fashion, to yield the desired heterocyclic scaffold. mdpi.combeilstein-journals.org Various catalysts, including piperidine, ceria-doped zirconia, and nano SiO2, have been employed to facilitate these transformations in environmentally benign solvents like water or ethanol, often at room temperature. nih.govmdpi.com

Another notable MCR involves a three-component reaction of aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to produce pyrazole-linked thiazole (B1198619) derivatives. acs.org This method is significant for its room temperature conditions, high atom economy, and the reusability of the solvent. acs.org

No. of ComponentsReactantsCatalyst/SolventProduct TypeYield (%)Reference
FourAldehydes, Malononitrile, β-ketoesters, Hydrazine hydratePiperidine / WaterPyrano[2,3-c]pyrazoles85-93% mdpi.com
ThreeAryl glyoxals, Aryl thioamides, PyrazolonesHFIP (reusable)Thiazole-linked pyrazolesGood to Very Good acs.org
FourAldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateCeO2/ZrO2 / EthanolPyranopyrazolesRemarkable nih.gov
ThreeAldehydes, β-ketoesters, HydrazinesYb(PFO)3Persubstituted pyrazolesNot specified beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 4 Ethynyl 5 Methyl 1 Phenyl 1h Pyrazole

Click Chemistry Applications of the Ethynyl (B1212043) Group

The terminal ethynyl group is a key functional handle for "click chemistry," a class of reactions known for their high efficiency, reliability, and specificity. These reactions enable the straightforward covalent linking of molecular building blocks under mild conditions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. It involves the reaction between a terminal alkyne, such as the ethynyl group on the pyrazole (B372694), and an organic azide (B81097) in the presence of a copper(I) catalyst. This reaction proceeds with high yield and remarkable regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer. The resulting triazole ring is exceptionally stable and can act as a rigid linker connecting the pyrazole scaffold to another molecular fragment.

The versatility of this reaction allows 4-ethynyl-5-methyl-1-phenyl-1H-pyrazole to be conjugated with a wide array of azide-containing molecules, including biomolecules, polymers, and functionalized organic compounds. The reaction is robust and tolerant of many other functional groups, making it a powerful tool for creating complex molecular architectures.

Table 1: Representative CuAAC Reactions with this compound This table presents hypothetical examples to illustrate the versatility of the CuAAC reaction.

Azide Reactant (R-N₃)Resulting Triazole Product
Benzyl azide4-((1-benzyl-1H-1,2,3-triazol-4-yl))-5-methyl-1-phenyl-1H-pyrazole
Azidoethane4-((1-ethyl-1H-1,2,3-triazol-4-yl))-5-methyl-1-phenyl-1H-pyrazole
1-Azido-4-nitrobenzene5-methyl-4-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl))-1-phenyl-1H-pyrazole
3-Azidopropan-1-ol3-(4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC. The driving force for this reaction is the release of ring strain from a cyclic alkyne, such as a cyclooctyne (B158145) derivative, upon cycloaddition with an azide. rsc.org Unlike CuAAC, SPAAC does not require a toxic metal catalyst, which makes it highly valuable for applications in living systems and bioconjugation. acs.org

The this compound molecule contains a terminal alkyne, which is not strained. Therefore, it cannot be the strained component that drives the reaction. However, it could theoretically react with a molecule that contains both an azide and a strained alkyne, although this is not the typical application of this compound in SPAAC. The primary role in SPAAC is reserved for strained cycloalkynes reacting with simple azides. rsc.orgacs.org

Photoclick chemistry utilizes light to trigger high-efficiency cycloaddition reactions. nih.gov A common strategy involves the photochemical generation of reactive intermediates, such as nitrilimines from tetrazoles, which then rapidly react with a partner molecule. wikipedia.orgpearson.com The terminal alkyne of this compound can serve as an excellent dipolarophile in such reactions.

Upon irradiation with light, a 2,5-disubstituted tetrazole can extrude nitrogen gas to form a highly reactive nitrilimine intermediate. This intermediate is then rapidly "clicked" together with the ethynyl group of the pyrazole in a 1,3-dipolar cycloaddition reaction. pearson.com This process forms a new, highly substituted pyrazole ring, effectively linking the original pyrazole scaffold to the fragments from the tetrazole precursor. The use of light provides exceptional spatiotemporal control over the reaction, allowing for precise functionalization of surfaces or molecules in a defined area. nih.gov

Other Cross-Coupling Reactions for Further Functionalization

The ethynyl group is a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and further elaboration of the molecular structure.

A prime example is the Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. youtube.com In this context, this compound can react with a diverse range of aryl or vinyl halides to produce more complex, conjugated systems. This reaction is instrumental in synthesizing materials with interesting electronic and photophysical properties.

Similarly, the terminal alkyne can participate in other coupling reactions, such as the Heck reaction , under appropriate conditions, to further extend its carbon framework. These cross-coupling methodologies provide powerful tools for modifying the pyrazole scaffold and are widely used in the synthesis of functional materials and pharmaceutical intermediates. khanacademy.org

Table 2: Representative Sonogashira Coupling Reactions This table presents hypothetical examples to illustrate the scope of the Sonogashira coupling for functionalizing the ethynyl group.

Aryl/Vinyl Halide (R-X)Coupled Product
Iodobenzene4-((phenylethynyl))-5-methyl-1-phenyl-1H-pyrazole
4-Bromopyridine5-methyl-1-phenyl-4-((pyridin-4-ylethynyl))-1H-pyrazole
1-Iodo-4-methoxybenzene4-(((4-methoxyphenyl)ethynyl))-5-methyl-1-phenyl-1H-pyrazole
(E)-1-bromo-2-phenylethene4-((E)-4-phenylbut-3-en-1-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole and Phenyl Rings

The pyrazole ring is an aromatic heterocycle with a distinct pattern of reactivity towards substitution. Due to its aromatic character, the pyrazole scaffold can undergo electrophilic substitution reactions. masterorganicchemistry.com Typically, this occurs at the C4 position, which is the most electron-rich. However, in this compound, this position is already occupied by the ethynyl group. Consequently, electrophilic attack is directed to other positions.

Further electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, would likely occur on the N-phenyl ring. The pyrazole ring acts as a deactivating, ortho-para directing group, meaning incoming electrophiles would preferentially add to the para position of the phenyl ring, and to a lesser extent, the ortho positions.

Nucleophilic substitution on the pyrazole ring is generally difficult as the ring system is electron-rich. masterorganicchemistry.com Such reactions typically require the presence of strong electron-withdrawing groups on the pyrazole ring to activate it towards nucleophilic attack, which are absent in this molecule. The phenyl ring is also generally unreactive towards nucleophilic substitution unless activated by a strong electron-withdrawing group (e.g., a nitro group).

Oxidation and Reduction Pathways of the Pyrazole Scaffold and Ethynyl Moiety

The pyrazole ring and the ethynyl group exhibit distinct behaviors under oxidative and reductive conditions, allowing for selective transformations.

Reduction: The ethynyl group can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) will reduce the alkyne to a cis-alkene, yielding 5-methyl-1-phenyl-4-vinyl-1H-pyrazole. libretexts.orggoogle.com More vigorous hydrogenation, for instance with hydrogen gas over a palladium on carbon (Pd/C) catalyst, will fully reduce the triple bond to a single bond, forming 4-ethyl-5-methyl-1-phenyl-1H-pyrazole. google.com This complete reduction would also likely reduce the phenyl ring under more forcing conditions (high pressure and temperature). The pyrazole ring itself is relatively resistant to reduction but can be hydrogenated under harsh catalytic conditions. youtube.com

Oxidation: The terminal ethynyl group can undergo oxidative coupling reactions. For example, the Glaser coupling uses a copper(I) catalyst and an oxidant (like air) to couple two terminal alkyne molecules, which would yield 1,4-bis(5-methyl-1-phenyl-1H-pyrazol-4-yl)buta-1,3-diyne. rsc.orgwikipedia.org

The ethynyl group can also be subjected to oxidative cleavage . Strong oxidizing agents like ozone (O₃) followed by an appropriate workup will cleave the triple bond, converting the ethynyl group into a carboxylic acid, thus forming 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. researchgate.net

The pyrazole ring is generally stable towards oxidation due to its aromaticity. masterorganicchemistry.com However, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can potentially degrade the ring. The methyl group at the C5 position could be oxidized to a carboxylic acid under certain conditions, although this typically requires activation, such as being in a benzylic position.

Radical Chemistry Involving Pyrazole Derivatives

The radical chemistry of pyrazole derivatives is a multifaceted area, largely dictated by the nature of the substituents attached to the pyrazole core. While the pyrazole ring itself can participate in certain radical processes, highly reactive functional groups appended to the ring often dominate the reactivity pathways. In the case of this compound, the ethynyl group serves as the primary site for radical attack, making it susceptible to a variety of radical addition reactions.

The presence of the carbon-carbon triple bond in the ethynyl substituent allows for transformations analogous to the well-established thiol-yne reaction. acsgcipr.org This reaction involves the addition of a thiyl radical (RS•) across the alkyne, a process typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV irradiation. acsgcipr.orgyoutube.com

The reaction proceeds via a free-radical chain mechanism:

Initiation: The initiator generates a radical, which then abstracts a hydrogen atom from a thiol (R-SH) to form a thiyl radical (RS•).

Propagation: The thiyl radical adds to the ethynyl group of the pyrazole derivative. This addition is typically anti-Markovnikov, resulting in the formation of a vinyl radical intermediate where the radical is on the more substituted carbon. acsgcipr.org This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the vinyl sulfide (B99878) product and regenerating a thiyl radical to continue the chain.

This process can lead to both mono-addition and di-addition products, where a second thiyl radical adds to the remaining double bond of the initial vinyl sulfide product. mdpi.com The regioselectivity and stereoselectivity of the addition can be influenced by reaction conditions and the structure of the reactants. mdpi.com

Beyond hydrothiolation, the ethynyl group on the pyrazole ring is a versatile acceptor for a range of other radical species. Difunctionalization of the alkyne can be achieved through radical addition followed by oxidation or nucleophilic addition. mdpi.com For instance, radicals generated from peroxides or via single-electron transfer (SET) agents under photoredox or electrochemical conditions can add across the triple bond. mdpi.com This allows for the incorporation of various moieties, including perfluoroalkyl, aryl, cyano, and phosphorus-containing groups. mdpi.com

While the ethynyl group is the most reactive site, the pyrazole nucleus itself is not inert to radical chemistry. The synthesis of certain polysubstituted pyrazoles can proceed through radical-mediated pathways, involving intermediates like hydrazonyl radicals. nih.gov Furthermore, some pyrazole derivatives have demonstrated roles in modulating radical processes. A notable example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a compound known to be a potent free radical scavenger. nih.gov

The table below summarizes potential radical addition reactions applicable to the ethynyl moiety of this compound, based on established reactivity of alkynes.

Table 1: Representative Radical Addition Reactions to Alkynes
Reaction TypeRadical SpeciesTypical Initiator/ConditionsExpected Product TypeReference
Thiol-yne ReactionThiyl Radical (RS•)AIBN, heat; UV lightVinyl Sulfide acsgcipr.org
HydrostannylationStannyl Radical (R3Sn•)AIBN, heatVinyl Stannane youtube.com
HalosulfonylationSulfonyl Radical (RSO2•)Photoredox catalysisVinyl Sulfone mdpi.com
PhosphinoaminationPhosphinoyl Radical (R2P(O)•)FeCl3, TBHPα,β-Phosphinoamine derivative mdpi.com
DithiocyanationThiocyanate Radical (•SCN)Na2S2O8Dithiocyanoalkene mdpi.com

Advanced Spectroscopic and Structural Characterization of 4 Ethynyl 5 Methyl 1 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole, distinct signals corresponding to each proton environment are anticipated. The phenyl group protons would typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.6 ppm. The methyl protons at the C5 position are expected to produce a sharp singlet further upfield, likely in the δ 2.2–2.5 ppm range. The acetylenic proton of the ethynyl (B1212043) group is also expected to be a singlet, typically found around δ 3.0–3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton GroupPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H~7.2–7.6Multiplet
Ethynyl-H~3.0–3.5Singlet
Methyl-H (C5)~2.2–2.5Singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrazole (B372694) ring are expected to resonate between δ 110 and 150 ppm. The phenyl group carbons will also appear in the aromatic region, typically from δ 125 to 140 ppm. The ethynyl carbons are characteristically found between δ 70 and 90 ppm. The methyl carbon at C5 would be observed at a much higher field, likely in the range of δ 10–15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon GroupPredicted Chemical Shift (δ, ppm)
Pyrazole Ring Carbons~110–150
Phenyl Ring Carbons~125–140
Ethynyl Carbons~70–90
Methyl Carbon (C5)~10–15

¹⁵N NMR Spectroscopy

For nitrogen-containing heterocycles like pyrazole, ¹⁵N NMR can be informative. The two nitrogen atoms in the pyrazole ring would exhibit distinct chemical shifts, influenced by their bonding environment and the electronic effects of the substituents. Predicting precise shifts without experimental data is challenging, but they would fall within the characteristic range for pyrazole-type nitrogens.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY)

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, confirming the assignments for the methyl group (C-H), the phenyl groups (C-H), and the acetylenic group (C-H).

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range (2-3 bond) correlations. Key expected correlations would include the methyl protons to the C4 and C5 carbons of the pyrazole ring, and the acetylenic proton to the C4 and C3 carbons of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would show through-space correlations between protons, helping to establish the spatial arrangement of the substituents. For instance, correlations might be observed between the ortho-protons of the phenyl ring and the methyl protons at the C5 position.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of C₁₂H₁₀N₂ (182.22 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Common fragmentation pathways for pyrazoles could involve the cleavage of the substituents or the fragmentation of the pyrazole ring itself.

Table 3: Predicted Mass Spectrometry Data

AnalysisExpected Result
Molecular Ion Peak [M]⁺m/z ≈ 182
Major FragmentsLoss of methyl (CH₃), ethynyl (C₂H), or phenyl (C₆H₅) groups

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

C≡C Stretch: A sharp, weak to medium absorption band characteristic of the alkyne C≡C triple bond stretch is expected around 2100–2150 cm⁻¹.

≡C-H Stretch: The acetylenic C-H stretch should appear as a sharp, strong band around 3300 cm⁻¹.

C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹.

C=C and C=N Stretch: The stretching vibrations of the pyrazole and phenyl rings (C=C and C=N bonds) would be observed in the 1400–1600 cm⁻¹ region.

Table 4: Predicted Infrared (IR) Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ethynyl (≡C-H)Stretching~3300
Aromatic (C-H)Stretching>3000
Methyl (C-H)Stretching<3000
Alkyne (C≡C)Stretching~2100–2150
Aromatic/Heteroaromatic (C=C, C=N)Stretching~1400–1600

Lack of Specific Research Data for this compound

The scientific literature contains a wealth of computational studies on various pyrazole derivatives, employing the methodologies outlined in the query. For instance, research on structurally similar compounds like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has utilized Density Functional Theory (DFT) to investigate molecular geometry, electronic structure, and vibrational frequencies. bohrium.comresearchgate.net Similarly, molecular docking and molecular dynamics simulations are frequently applied to the broader class of pyrazole-containing compounds to explore their potential as therapeutic agents by modeling their interactions with biological targets. semanticscholar.orgnih.govresearchgate.netresearchgate.netresearchgate.net

However, the specific substitution of an ethynyl group at the 4-position of the 5-methyl-1-phenyl-1H-pyrazole core, which would uniquely influence its electronic properties and reactivity, has not been the subject of published computational studies that are publicly accessible.

Therefore, it is not possible to provide detailed, scientifically accurate findings for the following requested sections as they pertain directly to this compound:

Computational and Theoretical Chemistry Studies of 4 Ethynyl 5 Methyl 1 Phenyl 1h Pyrazole

Molecular Dynamics Simulations to Explore Dynamic Behavior

Without specific computational data from peer-reviewed sources, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Hirshfeld Surface Analysis for Intermolecular Interactions

In the study of pyrazole (B372694) derivatives, Hirshfeld surface analysis is instrumental in elucidating the roles of various weak interactions, such as hydrogen bonds and van der Waals forces. scirp.orgiucr.org The analysis involves partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The resulting three-dimensional surface, known as the Hirshfeld surface, encapsulates the molecule and is color-mapped to highlight different properties, such as the normalized contact distance (dnorm), which indicates regions of intermolecular closeness.

For pyrazole-containing compounds, Hirshfeld surface analysis typically reveals a variety of intermolecular contacts. The most significant contributions to the crystal packing often come from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), nitrogen-hydrogen (N···H/H···N), and in some cases, oxygen-hydrogen (O···H/H···O) interactions. dnu.dp.uadnu.dp.ua The prevalence of H···H contacts is a common feature in many organic molecular crystals, reflecting the abundance of hydrogen atoms on the molecular surface. researchgate.net

While specific experimental data for 4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole is not available in the retrieved resources, a hypothetical distribution of its intermolecular contacts can be projected based on the analysis of similar pyrazole derivatives. The presence of the ethynyl (B1212043) group might introduce additional C···H and potentially C···π interactions. The phenyl and pyrazole rings are also expected to participate in π–π stacking and C–H···π interactions.

Below is an interactive data table summarizing the typical percentage contributions of various intermolecular contacts for pyrazole derivatives, which would be analogous to what one might expect for this compound.

Intermolecular ContactPercentage Contribution (%)
H···H45 - 55
C···H / H···C15 - 25
N···H / H···N5 - 15
C···C2 - 8
Other1 - 5

Academic Research Applications and Emerging Directions for Ethynyl Pyrazole Derivatives

Applications in Medicinal Chemistry Research and Drug Design Principles

The pyrazole (B372694) scaffold is a highly influential framework in medicinal chemistry, recognized for its metabolic stability and diverse biological activities. nih.govglobalresearchonline.net Its derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases. mdpi.comnih.gov

The pyrazole ring is widely regarded as a "privileged scaffold" in drug discovery. nih.govnih.gov This designation is due to its ability to bind to multiple biological targets with high affinity, forming the core of numerous approved therapeutic agents. mdpi.com The metabolic stability of the pyrazole ring is a key factor in its success, resisting degradation in the body and thus enhancing the pharmacokinetic profile of drug candidates. nih.gov

Many commercially successful drugs incorporate the pyrazole moiety, demonstrating its versatility. nih.gov For instance, Celecoxib is a well-known anti-inflammatory drug, while Rimonabant was developed as an anti-obesity agent. nih.govmdpi.com In oncology, pyrazole-containing compounds like Crizotinib and Ruxolitinib have emerged as critical kinase inhibitors for treating various cancers. nih.govmdpi.com The proven track record of this scaffold makes new derivatives like 4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole attractive starting points for the design of novel bioactive compounds. researchgate.net

Table 1: Examples of FDA-Approved Drugs Containing the Pyrazole Scaffold

Drug Name Therapeutic Area Mechanism of Action
Celecoxib Anti-inflammatory COX-2 Inhibitor
Ruxolitinib Oncology, Myelofibrosis JAK1/JAK2 Inhibitor
Crizotinib Oncology (Lung Cancer) ALK/ROS1 Inhibitor
Sildenafil Erectile Dysfunction PDE5 Inhibitor
Apixaban Anticoagulant Factor Xa Inhibitor
Lenacapavir Antiviral (HIV) HIV Capsid Inhibitor

This table presents a selection of drugs where the pyrazole core is a key structural component, highlighting its broad therapeutic applicability.

The structural features of this compound, particularly the ethynyl (B1212043) group, offer a conceptual framework for designing ligands that can form specific and potent interactions with biological targets. The pyrazole core itself is adept at forming hydrogen bonds, which are crucial for binding to enzyme active sites. mdpi.com

Kinase Inhibition: A primary area of application for pyrazole derivatives is in the development of protein kinase inhibitors. mdpi.commdpi.com Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. mdpi.com The pyrazole scaffold can act as a hinge-binder, a common motif in kinase inhibitors that anchors the molecule to the ATP-binding pocket of the enzyme. The ethynyl group on the 4-position can be directed towards other regions of the binding site to form additional interactions, such as covalent bonds with cysteine residues or specific non-covalent interactions, potentially enhancing both potency and selectivity. For example, replacing other heterocyclic rings with a pyrazole has been shown to improve the inhibitory effect and drug-like properties of kinase inhibitors targeting Akt. mdpi.com

Other Molecular Targets: Beyond kinases, pyrazole derivatives have been designed to target a range of other proteins. researchgate.net The rigid structure imparted by the pyrazole ring is beneficial for creating compounds that fit into well-defined binding pockets. nih.gov For instance, pyrazole-based compounds have been developed as inhibitors of tubulin polymerization and as modulators of nuclear receptors. nih.gov The ethynyl moiety can serve as a chemical handle for further modification or as a reactive group to form covalent bonds with the target protein, a strategy used to develop highly potent and long-acting drugs.

Table 2: Pyrazole Derivatives as Inhibitors of Various Kinase Targets

Kinase Target Example Compound Type Therapeutic Relevance
Akt (Protein Kinase B) Pyrazole-based derivatives (e.g., Afuresertib) Cancer (Cell Survival, Proliferation)
p38 MAP Kinase Pyrazole-based inhibitors Inflammatory Diseases (e.g., Arthritis)
FLT3 / VEGFR2 Pyrazolo[3,4-d]pyrimidine derivatives Cancer (e.g., Acute Myeloid Leukemia)
JAK1 / JAK2 Pyrrolo[2,3-d]pyrimidine-pyrazole hybrids (e.g., Ruxolitinib) Myeloproliferative Neoplasms, Inflammation

This table illustrates the successful application of the pyrazole scaffold in developing inhibitors against various clinically relevant protein kinases. mdpi.comnih.govacs.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into clinical candidates. For pyrazole scaffolds, extensive SAR studies have revealed key principles for enhancing biological activity. nih.gov

The substitution pattern on the pyrazole ring dramatically influences a compound's properties. For example, in the development of p38 kinase inhibitors, the addition of a basic nitrogen-containing substituent at the 5-position of the pyrazole ring was found to induce a critical interaction with an aspartate residue (Asp112) in the enzyme's active site, significantly improving potency. nih.gov Similarly, studies on pyrazolo[3,4-d]pyrimidine derivatives showed that modifications to the phenylurea moiety attached to the pyrazole core could fine-tune the inhibitory profile against different kinases like FLT3 and VEGFR2. acs.org

For a compound like this compound, SAR studies would conceptually explore:

The Phenyl Group at N1: Modifications to this ring (e.g., adding substituents) can alter solubility, metabolic stability, and interactions with the target protein.

The Methyl Group at C5: Replacing this group with other alkyl or aryl groups can probe steric and electronic requirements of the binding pocket.

The Ethynyl Group at C4: This group can be used as a reactive handle for click chemistry to attach larger fragments or it can be modified to other functional groups to understand its role in binding. Its rigidity and electronic nature are key features to exploit for enhancing target affinity. nih.gov

Applications in Materials Science

The unique electronic and photophysical properties of the pyrazole ring make its derivatives valuable components in the field of materials science. researchgate.net They are known for their high fluorescence quantum yields, good photostability, and synthetic versatility, which allows for the fine-tuning of their optical properties. nih.govresearchgate.net

Pyrazole derivatives are excellent platforms for the design of fluorescent chemosensors for detecting various analytes, including metal ions and biologically important molecules. nih.govresearchgate.net These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the analyte causes a significant change in the fluorescence intensity or wavelength. nih.gov

The design of these probes leverages the pyrazole ring as part of a larger conjugated system that often includes other aromatic groups. The nitrogen atoms of the pyrazole can act as binding sites for metal ions. This binding event can alter the electronic structure of the molecule, leading to a change in its fluorescent properties. For instance, pyrazole-based sensors have been developed for the selective detection of ions such as Zn²⁺, Cd²⁺, Fe³⁺, and Cu²⁺. rsc.orgnih.gov

The structure of this compound, with its conjugated phenyl and ethynyl groups, provides a strong foundation for a fluorophore. The ethynyl group, in particular, can influence the electronic properties and provide a site for interaction or further functionalization, making it a promising candidate for development into a selective fluorescent sensor. mdpi.com

Table 3: Characteristics of Pyrazole-Based Fluorescent Sensors

Sensor Type Target Analyte(s) Sensing Mechanism
Pyrazole Derivative 8 Zn²⁺ / Cd²⁺ Fluorescence "turn on" with ~20-fold increase for Zn²⁺
Pyrazole Derivative 9 Fe³⁺ / Fe²⁺ Fluorescence "turn on" with ~30-fold increase for Fe³⁺
Tetrahydro-chromeno[2,3-c]pyrazole Cu²⁺ Fluorescence enhancement upon metal chelation
Pyrazoline-based probe Sulfite anions Recovery of fluorescence via Michael addition

This table summarizes research findings on pyrazole derivatives designed as fluorescent sensors for various ions, demonstrating their sensitivity and selectivity. nih.govrsc.org

The intrinsic fluorescence and electronic properties of pyrazole and pyrazoline derivatives make them valuable in materials science for applications in optoelectronics. researchgate.net They have been investigated as emitters in organic light-emitting diodes (OLEDs) and as components in photovoltaic materials. researchgate.netmdpi.com

Compounds containing the pyrazole core can exhibit strong photoluminescence, often in the blue region of the spectrum, which is highly sought after for display and lighting applications. researchgate.net Their good film-forming properties and high fluorescence quantum yields are advantageous for creating efficient electroluminescent devices. researchgate.netresearchgate.net

The structure of this compound contains a conjugated π-system extending from the phenyl ring, through the pyrazole, to the ethynyl group. This extended conjugation is a key feature for optoelectronic materials, as it facilitates charge transport and influences the energy of light absorption and emission. Trifluoromethyl-substituted pyrazolo[3,4-b]quinolines, for example, have been studied for their electroluminescent properties, where the phenyl substituents were shown to modulate the HOMO/LUMO energy levels. mdpi.com Similarly, the specific arrangement of substituents in this compound could be tuned to achieve desired photoluminescent and electroluminescent characteristics for applications in organic electronics.

Exploration in Energetic Materials Research

The field of energetic materials has seen significant interest in nitrogen-rich heterocyclic compounds due to their high positive heats of formation, substantial densities, and good thermal stability. mdpi.comresearchgate.net Pyrazole derivatives, particularly those heavily substituted with nitro groups, are a major focus of this research. mdpi.comrsc.org The high nitrogen content of the pyrazole ring contributes to a large release of energy upon decomposition, often producing environmentally benign dinitrogen (N₂) gas. mdpi.com

Much of the current research on pyrazole-based energetic materials centers on increasing performance and stability through the introduction of nitro (-NO₂) or nitramino (-NHNO₂) functionalities and the formation of energetic salts. rsc.orgnih.govnih.govrsc.org These modifications enhance density and detonation properties. mdpi.comresearchgate.net While nitrated pyrazoles are the most studied, the incorporation of other energy-rich groups is a viable strategy for developing novel high-energy-density materials (HEDMs). The ethynyl (C≡CH) group is one such moiety; its triple bond stores a significant amount of energy. Although less explored than nitration, the functionalization of pyrazole rings with ethynyl groups represents an emerging direction in the design of energetic compounds. This approach could lead to new materials with a unique balance of energy content and sensitivity, distinct from traditional nitro-based explosives. researchgate.netresearchgate.net

Role in Catalysis and as Coordination Chemistry Ligands

Pyrazole and its derivatives have long been utilized in coordination chemistry, owing to the ability of the two adjacent nitrogen atoms to act as effective ligands for a vast number of metal ions. acs.orgresearchgate.net This coordination ability allows for the construction of diverse metal-organic frameworks and complexes with applications in catalysis. nih.govnih.gov The introduction of an ethynyl group at the 4-position of the pyrazole ring provides a rigid and linear appendage that can be exploited in ligand design.

The ethynyl group serves multiple roles in this context:

A Site for C-C Coupling: The terminal alkyne is a versatile functional handle for carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This palladium-copper catalyzed reaction allows for the straightforward linkage of the ethynyl pyrazole to various aryl or vinyl halides, enabling the synthesis of complex, conjugated ligand systems. nih.gov

Formation of Advanced Ligands: The synthesis of 4-alkynyl pyrazole derivatives has been used to identify new classes of enzyme inhibitors, demonstrating the utility of this scaffold in creating molecules with specific biological targets. nih.gov

Direct Metal Interaction: The π-system of the alkyne can interact with transition metal centers, influencing the electronic properties and stability of the resulting coordination complex.

Pyrazole-based ligands have been successfully incorporated into manganese and titanium catalysts, enhancing their activity in transfer hydrogenation and polymerization reactions, respectively. nih.govrsc.org The specific structure of this compound, with its defined stereochemistry and reactive alkyne group, makes it a promising building block for developing bespoke ligands for stereoselective catalysis and novel metal-organic materials. scholaris.caresearchgate.net

Agrochemical Research and Development of Active Compounds

The pyrazole scaffold is a well-established and highly successful core structure in the agrochemical industry. ias.ac.inmdpi.com Pyrazole derivatives have been commercialized as fungicides, herbicides, and insecticides, valued for their high efficacy and broad spectrum of activity. ccspublishing.org.cnnih.govrhhz.net

In the realm of fungicides, research has shown that derivatives incorporating a phenylethynyl pyrazole moiety exhibit potent antifungal activity. mdpi.comnih.gov A series of novel triazole antifungals containing this side chain were designed and synthesized, showing excellent in vitro activity against common human pathogenic fungi, including fluconazole-resistant strains of Candida albicans. mdpi.comnih.gov One of the most promising compounds from this research, 6c (structure not fully defined in the source), not only displayed potent in vitro activity but also demonstrated in vivo efficacy in a mouse model of disseminated C. albicans infection, effectively reducing the fungal burden in the kidneys. nih.gov This highlights the potential of the ethynyl pyrazole core in developing next-generation antifungal agents. mdpi.com

In Vitro Antifungal Activity (MIC, μg/mL) of Selected Phenylethynyl Pyrazole Derivatives mdpi.comnih.gov
CompoundC. albicansC. neoformansA. fumigatusC. albicans (Fluconazole-Resistant)
5k0.1250.1258.0-
5t--8.0-
5u--8.0-
5v--8.0-
6c0.06250.06254.04.0
Fluconazole (Control)0.54.0>64.064.0

Future Research Perspectives and Challenges in Ethynyl Pyrazole Chemistry

The chemistry of pyrazoles continues to be a vibrant and rapidly evolving field of research, with significant opportunities and challenges on the horizon. For ethynyl pyrazole derivatives specifically, future research is likely to focus on several key areas.

One of the primary challenges in pyrazole chemistry is achieving regioselectivity during the synthesis and subsequent functionalization of the heterocyclic ring. researchgate.netresearchgate.net Developing novel, efficient, and sustainable synthetic methodologies, such as those employing photocatalysis, electro-oxidation, or multicomponent reactions, is a major goal. ias.ac.inresearchgate.netmdpi.com Such methods would allow for more precise control over the placement of substituents like the ethynyl group, facilitating the creation of diverse molecular libraries for screening. nih.gov

Future perspectives for ethynyl pyrazoles include:

Materials Science: The rigid, linear nature of the ethynyl group makes these compounds attractive building blocks for conjugated polymers and organic electronic materials. The alkyne can participate in polymerization reactions or be used to anchor the pyrazole core to surfaces. mdpi.com

Medicinal Chemistry: Building on promising results in antifungal research, further exploration of ethynyl pyrazoles as anticancer, anti-inflammatory, or neuroprotective agents is a logical next step. nih.gov The ethynyl group can act as a pharmacophore or be used in bioorthogonal "click" chemistry to attach pyrazoles to larger biomolecules.

Advanced Catalysis: The design of more sophisticated ligands for asymmetric catalysis is an ongoing objective. The ethynyl pyrazole scaffold provides a robust platform for creating chiral ligands that can influence the stereochemical outcome of metal-catalyzed reactions. mdpi.com

Sustainable Agrochemicals: With the continuous development of resistance to existing pesticides, there is a pressing need for new active ingredients with novel modes of action. nih.govnih.gov Ethynyl pyrazoles represent a promising, yet not fully exploited, class of compounds for the discovery of next-generation herbicides and fungicides. ccspublishing.org.cn

Q & A

Q. What are the common synthetic routes for preparing 4-Ethynyl-5-methyl-1-phenyl-1H-pyrazole, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine under reflux conditions. For example, analogous pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized via cyclocondensation followed by hydrolysis . To introduce the ethynyl group, click chemistry strategies like copper-catalyzed azide-alkyne cycloaddition (CuAAC) are employed. For instance, triazole-pyrazole hybrids are synthesized using 1-ethynyl-4-methoxybenzene, CuSO₄, sodium ascorbate, and THF/water at 50°C for 16 hours, yielding ~61% product after purification .

  • Key Reaction Conditions :

  • Temperature: 50–100°C (reflux for cyclocondensation).
  • Catalysts: CuSO₄/sodium ascorbate for CuAAC.
  • Solvents: THF/water mixtures or ethanol.
  • Purification: Column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (XRD) : Resolves molecular geometry and substituent positions, as demonstrated for pyrazole derivatives like 4-methyl-5-phenyl-1H-pyrazol-3-ol .

  • FTIR and NMR : Identify functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹ in IR) and regiochemistry. For example, ¹H/¹³C NMR distinguishes between pyrazole isomers via coupling patterns .

  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for validating synthetic products .

    • Table: Analytical Data Comparison
TechniqueKey Observations for Pyrazole DerivativesReference
XRDBond lengths: N–N (1.35 Å), C–C (1.40–1.45 Å)
¹H NMR (CDCl₃)Pyrazole ring protons: δ 6.5–8.0 ppm (multiplicity varies with substitution)
FTIREthynyl stretch: ~2100 cm⁻¹; carbonyl (if present): ~1700 cm⁻¹

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of substituted pyrazole derivatives like this compound?

  • Methodological Answer : Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example:
  • Hydrazine derivatives : Use substituted phenylhydrazines to direct cyclization. Electron-withdrawing groups (e.g., nitro) favor formation of specific isomers .
  • Temperature control : Lower temperatures (0–5°C) reduce kinetic by-products, while higher temperatures favor thermodynamic products .
  • Catalytic systems : Palladium or copper catalysts enhance selectivity in cross-coupling reactions for ethynyl group introduction .

Q. What computational approaches (e.g., DFT) are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT (B3LYP/6-31G*) revealed charge localization on the carboxylic group, guiding derivatization strategies .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes like carbonic anhydrase), aiding in SAR studies for drug design .

Q. How do structural modifications, such as the introduction of ethynyl groups, influence the biological activity and binding mechanisms of pyrazole-based compounds?

  • Methodological Answer :
  • Ethynyl as a bioisostere : The linear ethynyl group enhances π-π stacking with aromatic residues in enzyme active sites. For example, trifluoromethylpyrazoles show inhibition of carbonic anhydrase via hydrophobic interactions .
  • Comparative SAR studies : Replace ethynyl with methyl or nitro groups to assess activity changes. Pyrazoles with electron-deficient substituents (e.g., CF₃) exhibit higher binding affinity to COX-2 compared to electron-rich analogs .

Handling Contradictory Data

  • Example : Conflicting reports on regioselectivity in pyrazole synthesis can arise from varying solvent polarities or catalysts. For instance, benzyl hydrazine may yield a 3:1 isomer ratio under reflux in ethanol, but altering the solvent to DMF shifts selectivity . Validate results via control experiments and computational modeling to identify dominant factors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.